8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O4 and its molecular weight is 456.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Synthesis
This compound belongs to a class of molecules that have been explored for their unique chemical properties and potential applications in materials science, pharmacology, and biochemistry. The structural characterization typically involves advanced techniques such as crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular geometry, electronic configuration, and reactivity profiles. Studies such as those by Karczmarzyk et al. (1995) delve into the molecular structure, showcasing typical geometries of the purine system and how substituents like the piperazine ring affect the overall molecular conformation Karczmarzyk, J., Karolak‐Wojciechowska, J., & Pawłowski, M. (1995).
Potential Applications in Scientific Research
Pharmacological Activity : Some derivatives of purine compounds have been synthesized and tested for their pharmacological activities, including cardiovascular, antiarrhythmic, and hypotensive effects. Although specific to related compounds, these studies suggest a potential avenue for exploring the pharmacological activities of our compound of interest, without delving into drug use or side effects. For instance, Chłoń-Rzepa et al. (2004) synthesized and tested various derivatives for their electrocardiographic and antiarrhythmic activities Chłoń-Rzepa, G., Pawłowski, M., Zygmunt, M., Filipek, B., & Maciag, Dorata (2004).
Material Science : Piperazine derivatives have been studied for their luminescent properties and potential applications in electronic devices. For example, Gan et al. (2003) explored the luminescent properties of piperazine-substituted naphthalimides, indicating a route for the development of materials with specific electronic and photophysical properties Gan, J., Chen, K., Chang, C.-P., & Tian, H. (2003).
Chemical Synthesis : The synthesis of complex organic molecules featuring piperazine rings and purine derivatives is of significant interest in organic chemistry for the development of new compounds with potential applications in various fields. The methodologies and synthetic routes developed provide valuable insights into chemical reactivity and the design of novel molecules Aboussafy, C. L., & Clive, D. (2012).
Properties
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4/c1-4-5-6-7-10-29-18(24-20-19(29)22(31)26(3)23(32)25(20)2)16-27-11-13-28(14-12-27)21(30)17-9-8-15-33-17/h8-9,15H,4-7,10-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKTUHNVSUEWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.